6-Fluoro-2-propyl-4-quinolinol

Description

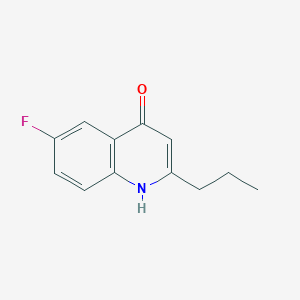

Structure

3D Structure

Properties

CAS No. |

1070879-93-4 |

|---|---|

Molecular Formula |

C12H12FNO |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

6-fluoro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12FNO/c1-2-3-9-7-12(15)10-6-8(13)4-5-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |

InChI Key |

FTDKXHIOCYNNLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6-Fluoro-2-propyl-4-quinolinol

This guide details the physicochemical profile, synthetic pathways, and biological applications of 6-Fluoro-2-propyl-4-quinolinol (CAS: 1070879-93-4). This compound serves as a critical intermediate in the development of fluoroquinolone antibiotics and as a high-value molecular probe for mapping hydrophobic binding pockets in quorum-sensing receptors (e.g., PqsR/MvfR).

Part 1: Physicochemical Profile & Core Properties[1]

6-Fluoro-2-propyl-4-quinolinol is a substituted heterocyclic scaffold.[1][2] It belongs to the 2-alkyl-4-quinolone class, a structural family that exhibits tautomerism between the enol (4-hydroxy) and keto (4-oxo) forms.[2] In solution, the 4-oxo tautomer (4-quinolone) typically predominates, stabilized by vinylogous amide resonance.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 6-Fluoro-2-propylquinolin-4-ol |

| CAS Number | 1070879-93-4 |

| Molecular Formula | C₁₂H₁₂FNO |

| Molecular Weight | 205.23 g/mol |

| Exact Mass | 205.0903 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | DMSO (>20 mg/mL), Methanol; Insoluble in water |

| pKa (Predicted) | ~9.5 (OH/NH acidic), ~2.5 (Basic N) |

| LogP (Predicted) | 3.2 – 3.5 (Lipophilic) |

| Tautomerism | Exists in equilibrium: 4-hydroxyquinoline |

Part 2: Synthetic Methodology (Conrad-Limpach Cyclization)

The most robust and scalable synthesis for 6-Fluoro-2-propyl-4-quinolinol is the Conrad-Limpach synthesis . This thermal cyclization protocol ensures high regioselectivity for the 4-hydroxy isomer over the 2-hydroxy isomer (Knorr synthesis).

Reaction Logic & Mechanism

-

Condensation: 4-Fluoroaniline reacts with ethyl 3-oxohexanoate (ethyl butyrylacetate) to form a

-enamino ester (Schiff base). Acid catalysis and water removal (Dean-Stark) drive this equilibrium forward.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Cyclization: High-temperature thermal cyclization (250°C) in a high-boiling solvent (Diphenyl ether) effects the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, releasing ethanol.

Protocol: Step-by-Step

Reagents:

-

4-Fluoroaniline (1.0 eq)

-

Ethyl 3-oxohexanoate (1.1 eq)

- -Toluenesulfonic acid (catalytic, 0.05 eq)

-

Toluene (Solvent A)

-

Diphenyl ether (Solvent B, for cyclization)

Workflow:

-

Schiff Base Formation:

-

Charge a reaction vessel with 4-fluoroaniline, ethyl 3-oxohexanoate, and catalytic

-TsOH in toluene. -

Reflux with a Dean-Stark trap to continuously remove generated water. Monitor by TLC until aniline is consumed (~3–6 hours).

-

Concentrate the mixture under reduced pressure to yield the crude

-enamino ester oil.

-

-

Thermal Cyclization (Critical Step):

-

Pre-heat diphenyl ether to 250°C in a separate vessel.

-

Add the crude

-enamino ester dropwise to the hot solvent. Note: Rapid addition maintains the high temperature required for kinetic access to the 4-quinolinol product. -

Maintain temperature at 240–250°C for 30–60 minutes. Ethanol vapor will evolve; ensure proper venting.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

Dilute with a non-polar solvent (e.g., hexane or diethyl ether) to force precipitation of the quinolinol.

-

Filter the solid and wash extensively with hexane to remove residual diphenyl ether.

-

Recrystallization: Purify using Ethanol/DMF or Methanol to achieve >98% purity.

-

Visualization: Synthetic Pathway

Figure 1: Conrad-Limpach synthesis pathway for 6-Fluoro-2-propyl-4-quinolinol.

Part 3: Biological Applications & Mechanism

This compound is a "Strategic Building Block" in medicinal chemistry, primarily utilized in two domains: Quorum Sensing Modulation and Fluoroquinolone Development .

1. Pseudomonas Quorum Sensing (PQS) Probe

The 2-alkyl-4-quinolone scaffold is the native signaling language of Pseudomonas aeruginosa.[2]

-

Mechanism: The bacteria produce 2-heptyl-3-hydroxy-4-quinolone (PQS) and 2-heptyl-4-quinolone (HHQ) to bind the PqsR (MvfR) receptor, triggering virulence factors.[2]

-

Role of 6-Fluoro-2-propyl-4-quinolinol:

-

SAR Probe: The "2-propyl" chain (C3) is a lower homolog of the natural "2-heptyl" (C7). It is used to probe the depth and hydrophobicity of the PqsR ligand-binding pocket.

-

Metabolic Blocker: The 6-fluoro substitution blocks metabolic oxidation at the 6-position, increasing the half-life of the molecule in biological assays compared to non-fluorinated analogs.

-

Antagonist Potential: Short-chain analogs often act as partial agonists or antagonists by occupying the receptor without inducing the conformational change required for full activation.[2]

-

2. Precursor for Fluoroquinolones

While modern fluoroquinolones (e.g., Ciprofloxacin) typically possess a cyclopropyl or ethyl group at N-1 and a hydrogen at C-2, the C-2 propyl group is explored in Next-Generation Quinolones targeting resistant strains (MRSA). The 2-alkyl group can enhance lipophilicity, aiding penetration into biofilm-protected bacteria.

Visualization: PQS Signaling Interference

Figure 2: Mechanism of Action as a PqsR Receptor Probe. The C3-propyl analog competes with natural C7 signals.

References

-

BLD Pharm. (2024). Product Analysis: 6-Fluoro-2-propylquinolin-4-ol (CAS 1070879-93-4).[1][2] Retrieved from

-

Meth-Cohn, O. (1993). The Synthesis of Quinolines. In: Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on Conrad-Limpach cyclization).

-

Heshmat, A. et al. (2025). Biologically Active Quinoline and Quinazoline Alkaloids. National Institutes of Health (NIH). Retrieved from

-

Chemikart. (2024).[2][3] Catalog Entry: 6-Fluoro-2-propyl-4-quinolinol.[1][2] Retrieved from

- Lesic, B., et al. (2007). Inhibitors of pathogen intercellular signals as selective anti-infective compounds. PLoS Pathogens, 3(9), e126. (Context for 2-alkyl-4-quinolone PQS inhibitors).

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 6-Fluoro-2-propyl-4-quinolinol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound 6-Fluoro-2-propyl-4-quinolinol. As a member of the fluoroquinolone class, this molecule is anticipated to possess significant therapeutic potential, primarily as an antimicrobial and possibly as an anticancer agent. This document synthesizes information from structurally related compounds to forecast its mechanism of action, potential therapeutic applications, and to propose robust experimental protocols for its synthesis and biological evaluation. All discussions are grounded in the established principles of medicinal chemistry and pharmacology, providing a foundational resource for researchers interested in the exploration of this promising, yet uninvestigated, chemical entity.

Introduction and Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties[1][2][3]. The introduction of a fluorine atom at the 6-position of the quinoline ring, creating the fluoroquinolone subclass, has been a particularly fruitful strategy, markedly enhancing the antimicrobial potency of these compounds[4]. While numerous fluoroquinolones have been synthesized and studied, the specific derivative, 6-Fluoro-2-propyl-4-quinolinol, remains a largely unexplored molecule.

This guide aims to bridge this knowledge gap by providing a predictive, yet scientifically rigorous, overview of its likely biological activities. By dissecting the structural components of the molecule and drawing parallels with well-characterized analogs, we can construct a strong hypothesis for its therapeutic potential and lay the groundwork for future empirical investigation.

Molecular Structure and Predicted Chemical Properties

The chemical structure of 6-Fluoro-2-propyl-4-quinolinol is characterized by a 4-quinolinol core, a fluorine atom at the 6-position, and a propyl group at the 2-position.

-

4-Quinolinol Core: This heterocyclic system is the fundamental pharmacophore responsible for the broad biological activities of this class of compounds.

-

6-Fluoro Substituent: The presence of fluorine at this position is known to significantly enhance antibacterial activity, a hallmark of the fluoroquinolone antibiotics[4].

-

2-Propyl Substituent: Alkyl groups at the 2-position of the quinolinol ring are less common than aryl substitutions but are expected to influence the compound's lipophilicity and potentially its interaction with biological targets.

A summary of the predicted chemical properties for 6-Fluoro-2-propyl-4-quinolinol is presented in Table 1.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₂H₁₂FNO | Defines the elemental composition. |

| Molecular Weight | 205.23 g/mol | Influences pharmacokinetic properties. |

| XLogP3 | ~2.5-3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen) | Potential for interaction with biological targets. |

| pKa | ~8.5-9.5 (hydroxyl group) | Influences ionization state at physiological pH. |

Table 1: Predicted Physicochemical Properties of 6-Fluoro-2-propyl-4-quinolinol.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on fluoroquinolone derivatives, 6-Fluoro-2-propyl-4-quinolinol is predicted to exhibit two primary biological activities: antimicrobial and anticancer.

Predicted Antimicrobial Activity

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[5][6]. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately bacterial cell death[5].

dot digraph "Antimicrobial_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Predicted antimicrobial mechanism of 6-Fluoro-2-propyl-4-quinolinol."

It is hypothesized that the 6-fluoro group will be critical for this activity, while the 2-propyl group will modulate the potency and spectrum of activity against different bacterial species.

Predicted Anticancer Activity

Several quinoline and fluoroquinolone derivatives have demonstrated promising anticancer properties[7][8]. The mechanisms underlying this activity are more varied than their antimicrobial effects and can include:

-

Inhibition of Human Topoisomerases: Similar to their bacterial counterparts, some fluoroquinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

-

Induction of Oxidative Stress: The quinoline ring can participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.

-

Inhibition of Signaling Pathways: Certain quinoline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

The cytotoxic effects of 6-Fluoro-2-propyl-4-quinolinol would likely be concentration-dependent, and its selectivity for cancer cells over normal cells would be a critical factor in its therapeutic potential.

Proposed Synthesis and Experimental Workflows

To empirically validate the predicted biological activities, the synthesis and subsequent biological evaluation of 6-Fluoro-2-propyl-4-quinolinol are necessary.

Proposed Synthetic Route

A plausible and efficient method for the synthesis of 2-alkyl-4-quinolinols is the Conrad-Limpach synthesis[6]. This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Proposed synthesis of 6-Fluoro-2-propyl-4-quinolinol."

Step-by-Step Protocol:

-

Condensation: Equimolar amounts of 4-fluoroaniline and ethyl butyrylacetate are refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 3-((4-fluorophenyl)amino)hex-2-enoate, can be purified by column chromatography.

-

Cyclization: The purified intermediate is heated to a high temperature (typically 250-280 °C) in a high-boiling point solvent (e.g., Dowtherm A) for 30-60 minutes.

-

Purification of Final Product: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and recrystallized to yield pure 6-Fluoro-2-propyl-4-quinolinol. The structure and purity should be confirmed by NMR, mass spectrometry, and elemental analysis.

Proposed Antimicrobial Activity Screening

A standard broth microdilution assay should be employed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Step-by-Step Protocol:

-

Bacterial Strains: A panel of bacteria including, but not limited to, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae should be used.

-

Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

-

Drug Dilution: 6-Fluoro-2-propyl-4-quinolinol is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on various cancer cell lines.

Step-by-Step Protocol:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 6-Fluoro-2-propyl-4-quinolinol for 48-72 hours.

-

MTT Assay: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

-

Data Analysis: The absorbance is measured at 570 nm, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Future Directions and Conclusion

The in-depth analysis presented in this guide strongly suggests that 6-Fluoro-2-propyl-4-quinolinol is a compound of significant interest for further investigation. Its structural features point towards potent antimicrobial and potential anticancer activities. The proposed synthetic route is straightforward, and the outlined experimental workflows provide a clear path for its biological evaluation.

Successful validation of these predicted activities would position 6-Fluoro-2-propyl-4-quinolinol as a promising lead compound for the development of new therapeutic agents. Further studies could then focus on optimizing its structure to enhance potency and selectivity, as well as comprehensive preclinical and clinical development. This document serves as a foundational roadmap for unlocking the therapeutic potential of this novel fluoroquinolone.

References

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.

- Helaja, J., et al. (2021).

- Reddy, T. S., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 46(9), 4354-4361.

- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(5), 13057-13070.

- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255.

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.

- Paulovicova, E., et al. (2017).

- Li, X., et al. (2018).

-

Organic Chemistry Portal. (2023). Synthesis of quinolines. Retrieved from [Link]

- Turel, I. (2002). The chemistry and coordination chemistry of quinolones: the building of a new class of antibacterial agents. Coordination Chemistry Reviews, 232(1-2), 27-47.

- Szucs, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4166.

-

PubChem. (n.d.). 6-Fluoroquinolin-4-ol. Retrieved from [Link]

- Mączyński, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.

- Li, X., et al. (2018).

- Shaim, H., et al. (2022).

- Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug design, development and therapy, 9, 1947.

Sources

- 1. apjhs.com [apjhs.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 7. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 6-Fluoro-2-propyl-4-quinolinol: A Technical Guide for Researchers

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. Understanding the spectroscopic signature of a compound like 6-Fluoro-2-propyl-4-quinolinol is the first step towards elucidating its structure-activity relationship and exploring its therapeutic potential.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic data tables, the atoms of 6-Fluoro-2-propyl-4-quinolinol are numbered as shown in the following diagram.

Caption: Molecular structure and atom numbering for 6-Fluoro-2-propyl-4-quinolinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is influenced by its local electronic environment, providing insights into the types of atoms and functional groups nearby.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring NMR spectra for a solid organic compound like 6-Fluoro-2-propyl-4-quinolinol.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

The choice of a deuterated solvent, such as DMSO-d6, is crucial to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at 0 ppm, a region that rarely overlaps with signals from most organic compounds.[1]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of 6-Fluoro-2-propyl-4-quinolinol is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the propyl group. The presence of the electron-withdrawing fluorine atom will influence the chemical shifts of the nearby aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~11.5 | br s | 1H | OH | - |

| ~8.0 | dd | 1H | H5 | J = 9.0, 5.0 |

| ~7.8 | dd | 1H | H7 | J = 9.0, 2.5 |

| ~7.5 | ddd | 1H | H8 | J = 9.0, 9.0, 2.5 |

| ~6.5 | s | 1H | H3 | - |

| ~2.8 | t | 2H | H1' | J = 7.5 |

| ~1.8 | sext | 2H | H2' | J = 7.5 |

| ~1.0 | t | 3H | H3' | J = 7.5 |

-

Aromatic Region: The protons on the fluorinated benzene ring (H5, H7, H8) are expected to appear at lower field due to the deshielding effect of the aromatic system. The fluorine at C6 will cause characteristic splitting patterns for the adjacent protons.

-

Olefinic Proton: The proton at C3 is anticipated to be a singlet due to the absence of adjacent protons.

-

Aliphatic Region: The propyl group will exhibit a classic triplet-sextet-triplet pattern.[2]

-

Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum will show signals for all 12 carbon atoms in the molecule. The carbon attached to the fluorine atom (C6) will exhibit a large one-bond C-F coupling constant.

| Chemical Shift (δ, ppm) | Assignment | Predicted ¹JCF (Hz) |

| ~175 | C4 | - |

| ~160 (d) | C6 | ~245 |

| ~155 | C2 | - |

| ~145 (d) | C8a | ~10 |

| ~135 | C4a | - |

| ~125 (d) | C5 | ~25 |

| ~120 (d) | C8 | ~8 |

| ~110 (d) | C7 | ~20 |

| ~105 | C3 | - |

| ~35 | C1' | - |

| ~22 | C2' | - |

| ~14 | C3' | - |

The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic systems. The presence of the electronegative fluorine atom is expected to cause a significant downfield shift for C6 and will also influence the chemical shifts of the other carbons in the benzene ring through resonance and inductive effects. The C-F coupling constants are predicted based on values observed in similar fluorinated aromatic compounds.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: KBr Pellet Preparation

For solid samples, the KBr pellet method is a widely used technique that minimizes light scattering and avoids interfering signals from a solvent or mulling agent.[4]

Workflow for KBr Pellet Preparation

Caption: Standard workflow for preparing a KBr pellet for IR analysis.

It is crucial to use dry KBr and to thoroughly grind the sample to a fine powder to ensure a transparent pellet and a high-quality spectrum.[5][6]

Predicted Characteristic IR Absorption Bands

The IR spectrum of 6-Fluoro-2-propyl-4-quinolinol is expected to show characteristic absorption bands for the O-H, N-H, C=C, C=N, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (from quinolone tautomer) |

| 1600-1450 | Medium to Strong | Aromatic C=C and C=N stretching |

| ~1250 | Strong | C-F stretching |

| ~1200 | Strong | C-O stretching |

The broad band in the 3400-3200 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H groups. The presence of a strong absorption around 1650 cm⁻¹ would suggest the presence of the quinolone tautomer in the solid state. The C-F stretching vibration typically appears as a strong band in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.

Experimental Protocol: Electron Ionization (EI-MS)

A standard protocol for EI-MS analysis involves introducing a small amount of the volatile sample into the ion source of the mass spectrometer.

Workflow for EI-MS Analysis

Caption: Standard workflow for Electron Ionization Mass Spectrometry.

A 70 eV electron beam is standard in EI-MS as it provides reproducible fragmentation patterns that can be compared to library spectra.[7]

Predicted Mass Spectrum and Fragmentation

The molecular formula of 6-Fluoro-2-propyl-4-quinolinol is C₁₂H₁₂FNO, with a calculated molecular weight of approximately 205.23 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 205.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for 6-Fluoro-2-propyl-4-quinolinol in EI-MS.

The most likely fragmentation pathway involves the loss of alkyl fragments from the propyl side chain. The loss of an ethyl radical (C₂H₅•) would result in a fragment at m/z = 176, while the loss of a propyl radical (C₃H₇•) would lead to a fragment at m/z = 162. The relative intensities of these fragment ions will depend on their stability.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 6-Fluoro-2-propyl-4-quinolinol based on established principles and data from analogous compounds. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working on the synthesis, identification, and characterization of this and related quinolinol derivatives. While this predicted data serves as a strong foundation, experimental verification is recommended for definitive structural confirmation.

References

-

A. M. Al-Ghorbani, F. F. Al-Otaibi, and H. M. Al-Hazimi, "Synthesis and Spectroscopic Characterization of Some New Fluoro-Substituted Quinoline Derivatives," Molecules, vol. 20, no. 8, pp. 13857–13877, 2015. [Online]. Available: [Link]

-

How to Compute Electron Ionization Mass Spectra from First Principles - ACS Publications. (2016, May 3). Retrieved from [Link]

-

IR spectra prediction - Cheminfo.org. Retrieved from [Link]

-

Preparation of Samples for IR Spectroscopy as KBr Disks - The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

-

Mass Spec Fragment Prediction Software | MS Fragmenter - ACD/Labs. Retrieved from [Link]

-

NMR Guidelines for ACS Journals. Retrieved from [Link]

-

NMRium - The next-generation NMR software. Retrieved from [Link]

-

Download NMR Predict - Mestrelab Research. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Sample preparation for FT-IR. Retrieved from [Link]

-

Infrared spectra prediction - Cheminfo.org. Retrieved from [Link]

-

Hybrid Deep Learning Model for EI-MS Spectra Prediction - MDPI. Retrieved from [Link]

-

CFM-ID. Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. Retrieved from [Link]

-

IR Spectrum Prediction Service - CD ComputaBio. Retrieved from [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis - YouTube. (2023, November 2). Retrieved from [Link]

-

NMR Software | Processing, Prediction, and Assignment - ACD/Labs. Retrieved from [Link]

-

NMR spectral analysis of strongly second-order 6-, 8-, 9 - SciSpace. Retrieved from [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. Retrieved from [Link]

-

Electron Ionization | School of Chemical Sciences - University of Illinois. Retrieved from [Link]

-

MolView. Retrieved from [Link]

-

NMR spectroscopy - An Easy Introduction - Chemistry Steps. Retrieved from [Link]

-

Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012, April 3). Retrieved from [Link]

-

Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams - Sci-Hub. Retrieved from [Link]

-

fragmentation-analyzer - CompOmics documentation. Retrieved from [Link]

-

How to predict IR Spectra? - ResearchGate. (2023, July 15). Retrieved from [Link]

-

MS Software | Bruker. Retrieved from [Link]

-

Predict and Identify MS Fragments with Software (Webinar and Demo) - YouTube. (2021, October 5). Retrieved from [Link]

Sources

Technical Monograph: Solubility & Stability Profiling of 6-Fluoro-2-propyl-4-quinolinol

The following technical guide serves as a definitive operational monograph for the characterization and handling of 6-Fluoro-2-propyl-4-quinolinol . It is designed for pharmaceutical scientists requiring rigorous protocols for pre-formulation profiling.

Executive Summary & Structural Logic

6-Fluoro-2-propyl-4-quinolinol represents a specific class of 2-alkyl-4-quinolones (AQs) often investigated for quorum sensing inhibition (analogous to Pseudomonas PQS systems) or antimicrobial scaffolds.

For the formulation scientist, this molecule presents a classic "Brick Dust" challenge : high crystallinity driven by intermolecular H-bonding (donor/acceptor pairs in the quinolone core) combined with significant lipophilicity from the 2-propyl chain and 6-fluoro substitution.

Critical Tautomeric Context: This compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solid state and neutral solution, the 4-quinolone (keto) tautomer predominates. This dictates that solubility is not static; it is highly dependent on the solvent's hydrogen-bond donating/accepting capability.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism that defines the solubility profile.

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, which drives high lattice energy and reduced aqueous solubility.

Physicochemical Profiling

Before initiating wet-lab stability studies, the following baseline properties must be established. These values are derived from Structure-Property Relationships (SPR) of analogous fluoroquinolones.

| Property | Estimated Value | Impact on Formulation |

| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; indicates good permeability but poor aqueous solubility. |

| pKa (Basic N) | ~2.5 (Quinoline N) | Protonation occurs only at very low pH (< 2), increasing solubility. |

| pKa (Acidic OH/NH) | ~9.5 – 10.5 | Deprotonation at high pH forms the anion, significantly boosting solubility. |

| Melting Point | > 180°C (Predicted) | High lattice energy requires high-energy techniques (e.g., bead milling) for suspension. |

Solubility Landscape & Solvent Screening

Objective: Determine the saturation solubility (

The "U-Shape" pH-Solubility Profile

As an amphoteric molecule, 6-Fluoro-2-propyl-4-quinolinol exhibits a U-shaped solubility curve.

-

pH < 2: Soluble (Cationic form).

-

pH 4 – 8: Minimum Solubility (Neutral Zwitterionic/Keto form).

-

pH > 10: Soluble (Anionic form).

Organic Solvent Screening Protocol

Protocol Validation: Do not rely on visual inspection alone. Use HPLC-UV for quantification to avoid false positives from micro-suspensions.

Recommended Solvent Tier List:

| Solvent Class | Solvent | Suitability | Notes |

| Dipolar Aprotic | DMSO | High (> 20 mg/mL) | Primary stock solvent. Hygroscopic; store under Argon. |

| Dipolar Aprotic | DMF | High (> 20 mg/mL) | Alternative to DMSO if biological incompatibility exists. |

| Alcohol | Methanol | Moderate (5-10 mg/mL) | Good for analytical dilutions; risk of precipitation upon water addition. |

| Alcohol | Ethanol | Low-Moderate | Formulation co-solvent only. |

| Aqueous | PBS (pH 7.4) | Very Low (< 10 µg/mL) | Requires solubilizers (Cyclodextrins or Surfactants). |

Stability Profiling: The Stress Matrix

Core Directive: Stability is not just about degradation; it is about degradation pathways. The 6-fluoro and 2-propyl groups introduce specific vulnerabilities.

Degradation Risks

-

Photolytic Dehalogenation: The C-F bond at position 6 is generally stable, but the quinolone core is a known chromophore. UV exposure can lead to radical formation and potential defluorination or dimerization.

-

Oxidative Benzylic Attack: The "benzylic-like" position on the 2-propyl chain is susceptible to radical oxidation (forming alcohols or ketones) under stress.

Forced Degradation Workflow

Perform this workflow to validate your Stability Indicating Method (SIM).

Figure 2: Forced degradation protocol to validate analytical specificity and identify breakdown products.

Analytical Method Development (HPLC)

To accurately monitor solubility and stability, a robust HPLC method is required. Standard C18 methods often fail for quinolones due to peak tailing caused by interaction between the basic nitrogen and residual silanols on the column.

Optimized Chromatographic Conditions

-

Column: C18 with end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to keep the quinolone protonated and reduce silanol interaction).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

Scientist's Tip: If peak tailing persists, add 10-20 mM Ammonium Formate to the aqueous phase to compete for silanol binding sites.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44547374, 6-Fluoro-2-propyl-4-quinolinol. Retrieved from [Link]

-

Ley, S. V., et al. (2010). Flow chemistry synthesis of 4-hydroxyquinolines. (Contextual synthesis reference for 2-substituted quinolinols). Retrieved from [Link]

-

Emara, S., et al. (2011). Forced degradation studies of fluoroquinolones: Strategies and analytical perspectives. (Methodology grounding). Retrieved from [Link]

In Silico Modeling of 6-Fluoro-2-propyl-4-quinolinol Interactions

Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Subject: Structural Biology, Ligand Parameterization, and Molecular Dynamics of 4-Quinolone Analogs[1]

Executive Summary

This technical guide provides a rigorous framework for the in silico modeling of 6-Fluoro-2-propyl-4-quinolinol (6-F-2P-4Q) .[1] This molecule represents a critical scaffold in medicinal chemistry, bridging the structural space between classic fluoroquinolone antibiotics and Pseudomonas aeruginosa quorum sensing (PQS) signal analogs.

The presence of the 6-fluorine atom introduces electronic withdrawal effects that modulate pKa and metabolic stability, while the 2-propyl chain serves as a hydrophobic probe, typically targeting lipophilic pockets in receptors such as PqsR (MvfR) or the quinolone-binding pocket of DNA Gyrase .

Key Technical Challenges Addressed:

-

Tautomeric Ambiguity: Resolving the 4-hydroxyquinoline vs. 4-quinolone equilibrium.

-

Halogen Bonding: Modeling the anisotropic charge distribution (σ-hole) of the fluorine substituent.

-

Hydrophobic Collapse: Managing the conformational entropy of the propyl chain during MD simulations.

Chemical Space & Ligand Preparation

Tautomerism: The Critical Decision

The nomenclature "4-quinolinol" implies an enol form, but in physiological solution and protein binding pockets, the 4-quinolone (keto) tautomer is often the dominant and bioactive species. Blindly modeling the enol form is a common source of experimental failure.

-

Directive: You must calculate the relative stability of both tautomers.

-

Protocol:

-

QM Optimization: Perform Density Functional Theory (DFT) geometry optimization (B3LYP/6-31G* level) for both tautomers in an implicit solvent model (PCM, water).

-

Energy Comparison: If

kcal/mol favoring the keto form, proceed with the 4-quinolone tautomer for docking.[1] -

Protonation State: At physiological pH (7.4), the nitrogen in the quinolone core may be protonated depending on the pKa shift induced by the 6-fluoro group.

-

Charge Parameterization

Standard force fields (e.g., GAFF) often treat halogens as point charges, neglecting the "sigma hole"—a region of positive electrostatic potential on the extension of the C-F bond that allows for specific halogen bonds.

-

Recommended Method: RESP (Restrained Electrostatic Potential) fitting.[1]

-

Software: Gaussian (for ESP calculation) -> Antechamber (for RESP fitting).[1]

Table 1: Physicochemical Profile (Predicted)

| Property | Value (Approx) | Significance |

| MW | 205.23 Da | Fragment-like / Lead-like space.[1] |

| LogP | 2.8 - 3.2 | Fluorine increases lipophilicity vs. H; Propyl chain adds hydrophobicity.[1] |

| TPSA | ~33 Ų | High membrane permeability (Blood-Brain Barrier penetrant). |

| H-Bond Donors | 1 (NH/OH) | Critical for anchoring in the binding pocket.[1] |

| Rotatable Bonds | 2 (Propyl chain) | Low conformational entropy penalty upon binding.[1] |

Target Identification & Homology Modeling

For this guide, we focus on PqsR (MvfR) , the LysR-type transcriptional regulator in P. aeruginosa, as the primary target. The "2-propyl" chain mimics the native PQS ligand's alkyl tail, making 6-F-2P-4Q a competitive inhibitor candidate.[1]

Structural Template Selection[1]

-

Primary Target: PqsR Ligand Binding Domain (LBD).[1]

-

PDB Template: 4JVC (Co-crystalized with a quinazolinone inhibitor).[1]

-

Resolution: < 2.5 Å is required for accurate side-chain placement.[1]

Homology Modeling Workflow (Graphviz)[1]

Figure 1: Homology modeling pipeline ensuring structural integrity before docking.

Molecular Docking Protocol

Grid Generation

The binding pocket of PqsR is highly hydrophobic (Ile, Leu, Val residues) with a specific "head group" recognition motif (Gln194, Leu207).

-

Center: Define the grid box center using the centroid of the co-crystallized ligand in PDB 4JVC.

-

Dimensions:

Å.[1] This accommodates the 2-propyl tail flexibility without permitting non-specific surface binding.[1]

Docking Methodology (AutoDock Vina / Glide)

-

Exhaustiveness: Set to 32 (High) to sample the propyl chain rotamers adequately.

-

Constraints:

-

H-Bond Constraint: Enforce a hydrogen bond between the 4-carbonyl/hydroxyl and Gln194 (or equivalent residue in the specific strain). This mimics the native PQS binding mode.

-

Hydrophobic Constraint: The propyl chain must orient towards the hydrophobic sub-pocket (Val/Ile rich region).

-

Validation: Self-Docking

Before docking 6-F-2P-4Q, re-dock the native ligand from 4JVC.[1]

-

Success Metric: RMSD < 2.0 Å between the docked pose and the crystal pose.

Molecular Dynamics (MD) Simulation[1]

Docking provides a static snapshot.[1] MD is required to verify the stability of the 6-fluoro interaction and the entropic cost of the propyl chain.

System Setup

-

Force Field:

-

Protein: AMBER ff14SB (Robust for protein backbones).[1]

-

Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges.

-

-

Solvation: TIP3P water model, cubic box with 10 Å buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.[1]

Simulation Pipeline (Graphviz)[1]

Figure 2: MD Simulation workflow.[1] Note the transition from restrained equilibration to unrestrained production.

Key Analysis Metrics

-

Ligand RMSD: Must stabilize (plateau) within the first 10-20 ns. If RMSD > 3.0 Å, the ligand has likely exited the binding pocket or flipped orientation.

-

Per-Residue Decomposition (MM-GBSA): Calculate the binding free energy contribution of the 6-Fluoro group.

-

Hypothesis: The fluorine should show favorable van der Waals interactions or electrostatic interactions with nearby backbone amides, improving affinity over the non-fluorinated analog.

-

-

Hydrogen Bond Lifetime: Monitor the occupancy of the H-bond to the key Glutamine residue. Occupancy > 60% indicates a stable binder.[1]

ADMET & Drug-Likeness (In Silico)[1]

The 6-fluoro substitution is strategically used to block metabolic oxidation at the C6 position (a common metabolic soft spot in quinolines).

Predicted ADMET Profile:

-

CYP450 Inhibition: Quinoline rings can inhibit CYP1A2.[1] In silico models (e.g., SwissADME) should be run to predict if the 2-propyl group provides enough steric hindrance to reduce this liability.

-

Solubility (LogS): The propyl group reduces water solubility. Ensure the predicted LogS is > -4.0 mol/L for oral bioavailability.

References

-

PqsR Structure & Function: Ilangovan, A., et al. (2013).[1] "Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR)." PLoS Pathogens. Link[1]

-

Tautomerism in Drug Design: Martin, Y. C. (2009).[1] "Let's not forget tautomers." Journal of Computer-Aided Molecular Design. Link

-

Fluoroquinolone Binding Modes: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of quinolone action and resistance." Biochemistry. Link[1]

-

AMBER Force Field: Maier, J. A., et al. (2015).[1] "ff14SB: Improving the accuracy of protein side chain and backbone parameters from ff99SB." Journal of Chemical Theory and Computation. Link[1]

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link[1]

Sources

Methodological & Application

Synthesis protocols for 6-Fluoro-2-propyl-4-quinolinol derivatives

Executive Summary

This application note details the synthesis of 6-Fluoro-2-propyl-4-quinolinol (also known as 6-fluoro-2-propylquinolin-4(1H)-one).[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimalarial agents, quorum sensing inhibitors (PQS analogs), and specific fluoro-amodiaquine derivatives.[1]

The protocol utilizes the Conrad-Limpach synthesis , the "gold standard" for generating 2-substituted-4-quinolones. Unlike the Gould-Jacobs reaction, which typically yields 3-carboxy derivatives, the Conrad-Limpach route allows for direct installation of the 2-propyl group via the condensation of 4-fluoroaniline with ethyl butyrylacetate (ethyl 3-oxohexanoate).

Scientific Foundation & Retrosynthesis[1]

Mechanistic Rationale

The synthesis relies on the condensation of an aniline derivative with a

-

Kinetic Phase (Low Temp): Formation of the Schiff base (anil) at the ketone carbonyl.[1] This step requires the removal of water to drive the equilibrium.

-

Thermodynamic Phase (High Temp): Thermal cyclization via intramolecular electrophilic aromatic substitution, followed by loss of ethanol.[1] This step requires temperatures

to overcome the activation energy barrier for aromatization.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the N1-C2 and C3-C4 bonds, revealing the starting materials:

-

Electrophile: Ethyl 3-oxohexanoate (Ethyl butyrylacetate) (CAS: 3249-68-1)[1]

Figure 1: Retrosynthetic disconnection showing the Conrad-Limpach pathway.[1]

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][5][6] | Equiv.[1] | Function |

| 4-Fluoroaniline | 371-40-4 | 1.0 | Core Scaffold |

| Ethyl 3-oxohexanoate | 3249-68-1 | 1.1 | Linker/Cyclizer |

| p-Toluenesulfonic acid | 104-15-4 | 0.01 | Catalyst |

| Toluene | 108-88-3 | Solvent | Azeotropic Agent |

| Dowtherm A | 8004-13-5 | Solvent | High-BP Heat Transfer |

Safety Warning: 4-Fluoroaniline is toxic and can cause cyanosis.[1][7] Dowtherm A is used at temperatures exceeding 250°C. Perform all operations in a functioning fume hood.

Step 1: Preparation of the Schiff Base (Imine)

The regioselectivity of this step is critical. We must favor the formation of the anil (C=N bond) rather than the amide.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add 4-Fluoroaniline (50 mmol, 5.55 g), Ethyl 3-oxohexanoate (55 mmol, 8.70 g), and a catalytic amount of p-TsOH (50 mg) to the flask.

-

Solvent: Add Toluene (100 mL).

-

Reaction: Heat to vigorous reflux.[1] Water will separate in the Dean-Stark trap.[1]

-

Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours).

-

Workup: Evaporate the toluene under reduced pressure (Rotavap) to yield the crude oily imine (ethyl 3-((4-fluorophenyl)amino)hex-2-enoate).

-

Note: Do not purify this intermediate aggressively; it is hydrolytically unstable.[1] Proceed immediately to Step 2.

-

Step 2: Thermal Cyclization (The "Flash" Method)

Slow heating of the imine often leads to polymerization (tar).[1] The "Flash" addition method is required to favor intramolecular cyclization.[1]

-

Setup: Equip a 500 mL 3-neck RBF with a thermometer, a dropping funnel, and an air condenser (not water-cooled, to allow ethanol escape).

-

Pre-heat: Add Dowtherm A (or Diphenyl Ether) (50 mL) to the flask and heat to a rolling boil (~250-255°C).

-

Addition: Dissolve the crude imine from Step 1 in a minimal amount of Dowtherm A (10 mL). Add this solution dropwise to the boiling solvent over 15-20 minutes.

-

Critical: The temperature of the bulk solvent must remain >245°C during addition.

-

-

Reaction: Continue heating for 30-45 minutes after addition is complete. Ethanol vapor will evolve.[1]

-

Cooling: Remove heat and allow the mixture to cool to room temperature. The product often precipitates as the solution cools.

Purification & Characterization Workflow

The high boiling point of Dowtherm A requires a specific precipitation strategy to remove the solvent.

Figure 2: Downstream processing workflow for isolation of the quinolone.[1]

Isolation Protocol

-

Precipitation: Dilute the cooled reaction mixture with 100 mL of Hexane or Petroleum Ether. The quinolone is insoluble in alkanes, while Dowtherm A is miscible.

-

Filtration: Collect the solid by vacuum filtration.[1]

-

Washing: Wash the filter cake copiously with Hexane (to remove Dowtherm) followed by cold Acetone (to remove unreacted amines/tars).[1]

-

Recrystallization: Recrystallize from hot Ethanol or DMF.

-

Yield: Typical yields range from 55% to 70%.[1]

Expected Analytical Data

-

Appearance: Off-white to pale yellow crystalline solid.[1]

-

Melting Point: Expected range 260–275°C (consistent with high-melting quinolone tautomers).[1]

-

1H NMR (DMSO-d6, 400 MHz):

-

MS (ESI+): [M+H]+ = 206.2.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar | Slow addition in Step 2 | Ensure "Flash" addition. The imine must hit >250°C solvent instantly to cyclize rather than polymerize.[1] |

| No Precipitate | Product soluble in Dowtherm | Cool to 0°C before adding Hexane.[1] Increase Hexane ratio to 4:1. |

| Impure NMR | Intermediate Amide formed | Ensure Step 1 (Dean-Stark) runs to completion. Water presence favors amide formation (irreversible side product).[1] |

References

-

Conrad, M., & Limpach, L. (1887).[1][2] "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1]

-

Riegel, B., et al. (1946).[1] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.

-

Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Comparative Method).

-

Li, J. J. (2014).[1] "Conrad–Limpach Reaction."[1][2][3][8] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 146-147).[1] Springer.[1] [1]

-

National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 23354375, 6-Fluoro-3-hydroxyquinolin-2(1H)-one (Related Isomer Data)."

Sources

- 1. 6-Fluoro-3-hydroxyquinolin-2(1H)-one | C9H6FNO2 | CID 23354375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Development of 6-Fluoro-2-propyl-4-quinolinol as an Antimicrobial Agent

Introduction: The Promise of Novel Quinolone Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent development of novel therapeutic agents.[1][2] The quinolone class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades, valued for their broad-spectrum activity and excellent pharmacokinetic properties.[3] Fluoroquinolones, a prominent subclass, exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[4][5][6][7] This mechanism, distinct from many other antibiotic classes, makes them a compelling scaffold for further development.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of 6-Fluoro-2-propyl-4-quinolinol , a novel quinolone derivative, as a potential antimicrobial agent. While specific data on this compound is emerging, its structural similarity to other bioactive fluoroquinolones, such as 6-fluoro-4-hydroxyquinoline and 6-fluoro-4-hydroxy-2-methylquinoline, suggests its potential as a potent antimicrobial.[8][9] These application notes and protocols are designed to provide a comprehensive framework for the systematic in vitro and in vivo evaluation of this promising compound.

Proposed Mechanism of Action

Based on the well-established mechanism of fluoroquinolones, 6-Fluoro-2-propyl-4-quinolinol is hypothesized to target bacterial DNA gyrase and topoisomerase IV. The core quinolone scaffold is essential for interacting with the DNA bases and the enzymes, while the fluorine atom at the 6-position is known to significantly enhance antimicrobial potency.[10] The 2-propyl group may influence the compound's pharmacokinetic properties and overall potency.[10] The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[4][5]

Caption: Proposed mechanism of action for 6-Fluoro-2-propyl-4-quinolinol.

In Vitro Efficacy Assessment: Foundational Protocols

A thorough in vitro evaluation is the first critical step in characterizing the antimicrobial potential of a new compound. The following protocols are designed to determine the spectrum of activity and potency of 6-Fluoro-2-propyl-4-quinolinol.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This is a fundamental parameter for assessing antimicrobial potency.

Materials:

-

6-Fluoro-2-propyl-4-quinolinol stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., reference strains from ATCC and clinical isolates)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of the Test Compound:

-

Perform a two-fold serial dilution of the 6-Fluoro-2-propyl-4-quinolinol stock solution in CAMHB across the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

-

| Parameter | Description | Expected Outcome |

| MIC | Minimum Inhibitory Concentration | Lower values indicate higher potency. |

| Test Organisms | Gram-positive and Gram-negative bacteria | Determines the spectrum of activity. |

| Controls | Growth and sterility controls | Ensures the validity of the assay. |

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take an aliquot from each well that shows no visible growth.

-

Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Advanced In Vitro Characterization

Beyond initial potency, a comprehensive understanding of the compound's activity requires further investigation.

Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.[1]

Procedure:

-

Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

-

Inoculate the flasks with the test organism at a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubate the flasks with shaking at 37°C.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate onto agar to determine the number of viable bacteria (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.

Sources

- 1. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]

- 2. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues with 6-Fluoro-2-propyl-4-quinolinol

Topic: Overcoming Solubility & Formulation Challenges

Ticket ID: #SOL-FPQ-404 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Solubility Paradox

6-Fluoro-2-propyl-4-quinolinol (often abbreviated as 6-F-PQS or similar analog codes) presents a classic "brick dust" challenge in medicinal chemistry.[1] Its solubility profile is governed by two competing forces:

-

High Crystal Lattice Energy: The molecule exists primarily as the 4-quinolinone tautomer in the solid state.[1] Strong intermolecular hydrogen bonding (N-H[1][2]···O=C) creates a stable, high-melting crystal lattice (>200°C) that resists dissolution.[1][2]

-

Lipophilicity: The C6-fluorine atom and C2-propyl chain increase the logP (partition coefficient), making it hydrophobic.[1]

The Result: It is insoluble in neutral water, sparingly soluble in common organic solvents (like ethanol), and prone to "crashing out" (precipitation) upon dilution into biological media.[2]

Chemical Behavior & Tautomerism

To master the solubility of this compound, you must understand its shapeshifting nature. It exists in a tautomeric equilibrium between the enol (quinolinol) and keto (quinolinone) forms.[1]

The Tautomer Trap

-

Non-Polar Solvents / Gas Phase: The enol form (4-hydroxy) is often favored.[1]

-

Polar Solvents / Solid State: The keto form (4-oxo-N-H) dominates.[1] This form is responsible for the poor solubility because the polar amide-like backbone promotes stacking.[1]

Crucial Insight: When you dissolve the solid powder (keto form) into a solvent, you are fighting the energy required to break these intermolecular stacks.[2]

Figure 1: Tautomeric equilibrium impacting solubility.[1][2] The Keto form (red) is the thermodynamic sink that causes precipitation.[2]

Solvent Selection Guide

Do not guess. Use this validated solvent compatibility matrix for stock preparation.

| Solvent | Solubility Rating | Max Conc. (Est.)[1][3] | Usage Context | Warning |

| DMSO | Excellent | 50–100 mM | Primary Stock | Hygroscopic; keep anhydrous.[1] |

| DMF | Good | 25–50 mM | Secondary Stock | Toxic; can cause hydrolysis over long periods.[1] |

| Methanol | Moderate | 1–10 mM | Analytical (HPLC) | Requires heating; volatile.[1] |

| Ethanol | Poor/Moderate | < 5 mM | Analytical | Often requires sonication.[1] |

| Water (pH 7) | Insoluble | < 0.01 mM | DO NOT USE | Immediate precipitation.[1] |

| 0.1 M NaOH | Good | 10–20 mM | Aqueous Stock | Deprotonates to form salt.[1] |

| 0.1 M HCl | Moderate | 5–10 mM | Aqueous Stock | Protonates Nitrogen.[1] |

Validated Protocols

Protocol A: Preparation of 50 mM DMSO Stock

Best for: Cell culture spikes, MIC assays, High-Throughput Screening.[2]

-

Weighing: Weigh the calculated amount of 6-Fluoro-2-propyl-4-quinolinol powder.

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to 80% of the target volume.[1]

-

Dissolution: Vortex vigorously for 60 seconds.

-

Volume Adjustment: Top up to the final volume with DMSO.

-

Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C.

-

Shelf Life: Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

-

Protocol B: The "DMSO Shock" Dilution Method

Best for: Introducing the compound into aqueous media (e.g., cell culture media) without precipitation.[2]

The Problem: Slowly adding the DMSO stock to water creates local areas of high concentration, causing the compound to nucleate and crash out as micro-crystals.

The Solution:

-

Prepare your culture media (e.g., DMEM) in a tube.[1]

-

Calculate the volume of DMSO stock needed (keep final DMSO < 0.5% v/v to avoid cytotoxicity).[1]

-

Rapid Injection: While vortexing the media tube, inject the DMSO stock rapidly into the center of the liquid vortex.

-

Do not drop it onto the side of the tube.

-

Do not add it slowly.

-

-

Immediate Mixing: Continue vortexing for 10 seconds. This disperses the molecules before they can find each other to crystallize.[1]

Protocol C: pH-Assisted Solubilization

Best for: Animal studies or high-concentration aqueous dosing.

Since the molecule is amphoteric:

-

Basic Route: Dissolve in 0.1 M NaOH. The phenol/enolic -OH deprotonates (pKa ~10-11), forming a soluble sodium salt.[1]

-

Acidic Route: Dissolve in 0.1 M HCl. The quinoline nitrogen protonates (pKa ~2-4), forming a soluble hydrochloride salt.[1]

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding the DMSO stock to my assay buffer. Why? Diagnosis: This is "Crash-out." You likely exceeded the aqueous solubility limit, or you added the stock too slowly. Resolution:

-

Check the final concentration.[1] For this class of compounds, aqueous solubility is often < 50 µM in neutral buffer.[1][2]

-

Use the "DMSO Shock" method (Protocol B).[1]

-

Add a solubilizing agent to the buffer before adding the compound: 0.1% Cyclodextrin (HP-β-CD) or 0.05% Tween-80 .[1] These form "molecular cages" that keep the hydrophobic quinolone in solution.[1]

Q2: I see split peaks on my HPLC chromatogram. Diagnosis: Tautomer separation or metal chelation. Resolution:

-

Tautomers: In slow chromatography, the keto and enol forms might separate.[1] Add 0.1% Formic Acid to your mobile phase to lock the protonation state.[1]

-

Chelation: 4-Quinolinones chelate iron and copper from stainless steel HPLC lines. Add EDTA (0.1 mM) to the aqueous mobile phase or use a PEEK (plastic) column/pathway.[1]

Q3: Is the compound light-sensitive? Diagnosis: Fluoroquinolones are generally photosensitive.[1] Resolution: Yes. The fluorine atom can facilitate photo-degradation.[1] Always use amber tubes and minimize exposure to direct sunlight or UV light in biosafety cabinets.[1]

Workflow Visualization

Figure 2: Decision tree for formulation based on experimental application.

References

-

PubChem. (2025).[1] 6-Fluoroquinolin-4(1H)-one Compound Summary. National Center for Biotechnology Information.[1] [1][2]

-

Gershon, H., et al. (2003).[1][2][4] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[4] Monatshefte für Chemie.[1][4]

-

Wosnitza, E., et al. (2025).[1][2][5] Tautomerism of 4-Hydroxy-4(1H) quinolon.[1][6] ResearchGate.[1][7]

-

Koga, H., et al. (1980).[1][2][8] Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry.[1][8] [1][2]

-

Domagala, J. M. (1994).[1][8] Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[1] Journal of Antimicrobial Chemotherapy.[1][8]

Sources

- 1. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]

- 4. research.library.fordham.edu [research.library.fordham.edu]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

Technical Support Center: Optimizing Derivatization of 6-Fluoro-2-propyl-4-quinolinol

Welcome to the technical support center for the derivatization of 6-Fluoro-2-propyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your methodologies for successful outcomes.

Introduction: The Chemistry of 4-Quinolinols

6-Fluoro-2-propyl-4-quinolinol is a heterocyclic compound that exists in a tautomeric equilibrium between its enol form (4-hydroxyquinoline) and its keto form (4-quinolone).[1] This duality is central to its reactivity, particularly in derivatization reactions like alkylation or acylation. The primary sites for derivatization are the oxygen of the hydroxyl group (O-derivatization) and the nitrogen atom of the quinoline ring (N-derivatization). Achieving selectivity between these two sites is often the principal challenge in synthesis. This guide will focus primarily on O-alkylation (ether formation), a common and crucial transformation for modifying the molecule's properties.

Caption: Tautomeric equilibrium of 6-Fluoro-2-propyl-4-quinolinol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of 6-Fluoro-2-propyl-4-quinolinol. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Question 1: My reaction shows very low or no conversion of the starting material. What's going wrong?

Low conversion is a frequent issue that can typically be traced back to one of several key reaction parameters.

Potential Causes & Solutions

| Potential Cause | Explanation & Scientific Rationale | Recommended Action |

| Insufficient Base Strength or Stoichiometry | The 4-hydroxyl group of the quinolinol is weakly acidic. A sufficiently strong base is required to deprotonate it and form the nucleophilic quinolinate anion. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting material. | 1. Switch to a stronger base: If using a mild base like K₂CO₃, consider switching to sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is a non-nucleophilic, strong base that irreversibly deprotonates the hydroxyl group, driving the reaction forward. 2. Increase stoichiometry: Ensure at least 1.1-1.5 equivalents of the base are used to account for any potential moisture or competing acidic protons. |

| Presence of Moisture | Many derivatization reagents, especially strong bases like NaH and some alkylating agents, are highly sensitive to water.[2] Moisture will quench the base and can hydrolyze your electrophile, halting the reaction. | 1. Dry your solvent: Use anhydrous solvents. Solvents like DMF or THF should be dried over molecular sieves or distilled from an appropriate drying agent. 2. Dry your starting material: Ensure the 6-Fluoro-2-propyl-4-quinolinol is thoroughly dried under vacuum before use. 3. Perform the reaction under an inert atmosphere: Use a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel. |

| Poor Leaving Group on the Electrophile | The rate of SN2 reactions, common in O-alkylation, is highly dependent on the quality of the leaving group.[3][4] Halides follow the reactivity trend I > Br > Cl >> F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups. | 1. Activate your electrophile: If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ using sodium iodide (Finkelstein reaction). 2. Choose a better leaving group: If possible, start with an alkyl bromide, iodide, or tosylate instead of a chloride. |

| Inappropriate Solvent Choice | The solvent must be able to dissolve the quinolinol and its corresponding salt while being compatible with the reaction conditions. Protic solvents (like ethanol or water) will interfere with strong bases and can solvate the nucleophile, reducing its reactivity. | 1. Use a polar aprotic solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the quinolinate salt, leaving the oxygen anion exposed and highly nucleophilic.[5] |

| Low Reaction Temperature | While some reactions proceed at room temperature, many derivatizations require thermal energy to overcome the activation barrier, especially with less reactive electrophiles. | 1. Increase the temperature: Gently heat the reaction mixture. A typical starting point is 50-80 °C. Monitor the reaction by TLC to track progress and check for decomposition. |

Question 2: My reaction is producing a mixture of two products that are difficult to separate. How do I improve selectivity for the O-alkylated product?

This is the classic challenge of O- versus N-alkylation, stemming from the tautomeric nature of the 4-quinolinol scaffold.[6][7] The deprotonated intermediate is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.

Controlling Selectivity: O- vs. N-Alkylation

Caption: Competing pathways for O- vs. N-alkylation.

Strategies to Favor O-Alkylation:

-

Choice of Base and Counter-ion: The nature of the cation associated with the quinolinate can influence the reaction site.

-

Potassium (K⁺) and Cesium (Cs⁺) bases (e.g., K₂CO₃, Cs₂CO₃): These larger, "softer" cations associate less tightly with the oxygen anion, making it more available for reaction. Cesium carbonate is particularly effective at promoting O-alkylation.

-

Sodium bases (e.g., NaH): The smaller Na⁺ ion can coordinate more tightly with the oxygen, sometimes leading to a higher proportion of N-alkylation, although this is highly dependent on the solvent and electrophile.

-

-

Solvent Effects:

-

Polar Aprotic Solvents (DMF, DMSO): These are generally the best choice. They promote the dissociation of the ion pair, leading to a more "free" oxygen anion, which is typically more nucleophilic than the nitrogen, favoring O-alkylation.

-

-

Nature of the Electrophile (Hard and Soft Acids and Bases Theory):

-

The oxygen anion is a "hard" nucleophile, while the nitrogen is a "softer" nucleophile.

-

To favor reaction at the oxygen site, use a "hard" electrophile. Alkylating agents with highly electronegative leaving groups, like dimethyl sulfate or alkyl tosylates, are considered harder and tend to favor O-alkylation.[8]

-

"Soft" electrophiles, like allyl bromide or methyl iodide, have a higher tendency to react at the softer nitrogen site.

-

-

Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the transition state leading to the thermodynamically favored product (often O-alkylation) may have a lower activation energy.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable starting protocol for O-alkylation of 6-Fluoro-2-propyl-4-quinolinol?

A robust starting point is crucial. The following protocol provides a solid foundation that can be optimized.

Step-by-Step General Protocol for O-Alkylation

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 6-Fluoro-2-propyl-4-quinolinol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir until the starting material is dissolved.

-

Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the suspension at room temperature for 30-60 minutes.

-

Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq) dropwise to the mixture.

-

Reaction: Heat the reaction to 60 °C.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product should have a higher Rf value than the polar starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Q2: How do I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

-

TLC System: Use silica gel plates. A good starting mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). A 7:3 or 8:2 ratio of hexanes to ethyl acetate is a good starting point.

-

Visualization:

-

UV Light: The quinoline core is UV active, so spots can be visualized under a UV lamp (254 nm).

-

Staining: If UV visualization is weak, use a potassium permanganate (KMnO₄) stain. The hydroxyl group of the starting material will react readily, while the ether product will be more resistant.

-

-

Interpretation: The starting material is quite polar due to the hydroxyl group and will have a low Retention Factor (Rf). The O-alkylated product is much less polar and will have a significantly higher Rf. The N-alkylated product will often have an Rf value intermediate between the starting material and the O-alkylated product.

For more precise analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative information on the ratio of starting material to products.[9][10]

Q3: What are the best practices for purifying the final derivatized product?

Purification is critical to obtaining a high-quality final compound.

-

Flash Column Chromatography: This is the most common method.

-

Solvent System: Use a solvent system that provides good separation on TLC, typically with an Rf of ~0.3 for the desired product. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating closely related byproducts.

-

-

Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

-

Preparative HPLC: For very difficult separations or to achieve very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is more resource-intensive.

Sources

- 1. ossila.com [ossila.com]

- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]